Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Description
Historical Development of Spirocyclic Compounds
The foundational understanding of spirocyclic compounds traces back to the pioneering work of Adolf von Baeyer in 1900, who first discussed the nomenclature for spiro compounds and established the conceptual framework that continues to guide modern spirocyclic chemistry. Baeyer's initial observations of these twisted structures, characterized by two or more rings linked together by one common atom, laid the groundwork for what would become a fundamental class of organic compounds. The term "spiro" itself derives from the Latin word "spīra," meaning a twist or coil, which aptly describes the distinctive three-dimensional arrangement that defines these molecular architectures.
The historical development of spirocyclic compounds gained significant momentum in the mid-twentieth century as analytical techniques advanced and synthetic methodologies became more sophisticated. The recognition that spirocyclic compounds possess inherently three-dimensional structures that can reduce conformational entropy penalties associated with target binding marked a turning point in their perceived value. This understanding catalyzed systematic investigations into their synthesis and applications, leading to the identification of spirocyclic motifs in numerous natural products and their subsequent recognition as privileged structures for drug discovery.
The evolution of spirocyclic chemistry has been characterized by several distinct phases, beginning with basic structural characterization and advancing through systematic synthetic development to contemporary applications in medicinal chemistry and materials science. The development of reliable synthetic methodologies for accessing spirocyclic frameworks has been particularly crucial, as these compounds often present unique synthetic challenges due to their rigid conformational features and the precision required in constructing the spiro center. Modern enantioselective synthesis approaches have further expanded the utility of spirocyclic compounds, enabling access to optically pure materials essential for pharmaceutical applications.
Emergence of Diazaspiro Compounds in Chemical Research
The emergence of diazaspiro compounds as a distinct subclass of spirocyclic molecules represents a significant advancement in heterocyclic chemistry, driven primarily by their demonstrated utility as bioisosteres and their unique pharmacological properties. Diazaspiro compounds, characterized by the incorporation of two nitrogen atoms within the spirocyclic framework, have gained particular attention due to their ability to serve as piperazine bioisosteres while maintaining or enhancing biological activity.
The development of 1,9-diazaspiro[5.5]undecane derivatives exemplifies the growing importance of diazaspiro compounds in medicinal chemistry. These compounds have demonstrated significant potential for treating obesity, pain, and various immune system disorders, with their biological activity often attributed to their unique three-dimensional geometry and conformational properties. The systematic investigation of structure-activity relationships within this compound class has revealed that substitutions at specific positions, particularly at position 9 of the diazaspiro core, can dramatically influence biological activity and selectivity profiles.
Recent research has highlighted the versatility of diazaspiro cores in pharmaceutical development, with studies demonstrating their effectiveness as acetyl coenzyme A carboxylase inhibitors, neuropeptide Y antagonists, and 11β-hydroxysteroid dehydrogenase type 1 inhibitors. The emergence of diazaspiro compounds has been further accelerated by advances in synthetic methodology, particularly the development of efficient cyclization strategies that enable the construction of these complex molecular architectures with high selectivity and yield.
| Diazaspiro Compound Class | Primary Biological Target | Therapeutic Application | Key Structural Features |
|---|---|---|---|
| 1,9-diazaspiro[5.5]undecanes | Acetyl CoA carboxylase | Obesity treatment | Arene ring fusion at positions 4-5 |
| 4,9-diazaspiro[5.5]undecanes | Mu opioid receptor | Pain management | Dual receptor activity |
| Oxadiazaspiro compounds | Sigma receptors | Drug abuse treatment | Oxazolidinone integration |
Classification and Nomenclature of Oxadiazaspiro Frameworks
The classification and nomenclature of oxadiazaspiro frameworks follow systematic principles established by the International Union of Pure and Applied Chemistry, building upon the foundational nomenclature rules for spiro compounds first articulated by Baeyer. The systematic naming convention employs the prefix "spiro" followed by square brackets containing the number of atoms in each ring, excluding the spiroatom itself, with rings listed in order of increasing size. For oxadiazaspiro compounds, the additional complexity introduced by heteroatoms requires careful attention to numbering conventions and the proper designation of heteroatom positions.
The nomenclature system for oxadiazaspiro frameworks specifically addresses the integration of oxygen and nitrogen heteroatoms within the spirocyclic structure. Position numbering begins with an atom of the smaller ring adjacent to the spiroatom, proceeding around the atoms of that ring, then continuing with the spiroatom itself, followed by sequential numbering around the larger ring. This systematic approach ensures unambiguous identification of substitution patterns and stereochemical features critical for understanding structure-activity relationships.
Contemporary classification systems for oxadiazaspiro compounds recognize several distinct structural motifs based on the relative positions of heteroatoms and the nature of ring fusion patterns. The 1-oxa-4,8-diazaspiro[5.5]undecane framework represents a specific subclass characterized by oxygen incorporation at position 1 and nitrogen atoms at positions 4 and 8 within the spirocyclic structure. This particular arrangement creates unique conformational constraints that influence both chemical reactivity and biological activity profiles.
The classification of oxadiazaspiro frameworks also encompasses considerations of stereochemistry, particularly the potential for axial chirality inherent in spirocyclic systems. These compounds can exhibit central or axial chirality even without traditional asymmetric carbon centers, as the perpendicular arrangement of rings creates distinct spatial orientations that can be resolved into enantiomeric forms. This stereochemical complexity has important implications for pharmaceutical applications, where enantiomeric differences can result in dramatically different biological activities.
Significance of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate in Contemporary Chemistry
This compound occupies a position of considerable significance in contemporary chemistry due to its unique structural features and potential applications across multiple research domains. The compound, bearing Chemical Abstracts Service number 1160247-05-1, represents an advanced example of oxadiazaspiro design that incorporates both conformational rigidity and functional group diversity essential for modern drug discovery efforts.
The molecular architecture of this compound demonstrates sophisticated integration of structural elements that have proven valuable in medicinal chemistry applications. The tert-butyl carboxylate protecting group provides both synthetic utility and potential for controlled release applications, while the oxadiazaspiro core offers the conformational properties that make spirocyclic compounds attractive as bioisosteres. This combination of features positions the compound as a valuable intermediate for pharmaceutical development and a model system for understanding structure-activity relationships in spirocyclic frameworks.
The significance of this compound extends beyond its immediate applications to encompass its role as a representative example of contemporary spirocyclic design principles. Research into related oxadiazaspiro compounds has demonstrated their potential as sigma receptor ligands, with applications in treating drug abuse and addiction. The structural similarity of this compound to these bioactive compounds suggests potential therapeutic applications that warrant further investigation.
Current research trends indicate growing interest in oxadiazaspiro compounds as versatile scaffolds for drug development, particularly in areas requiring selective receptor interactions and controlled pharmacokinetic profiles. The unique three-dimensional geometry of this compound provides opportunities for precise molecular recognition while maintaining sufficient conformational flexibility to adapt to diverse biological targets. This balance between rigidity and flexibility represents a key advantage in contemporary drug design, where achieving selectivity while maintaining favorable absorption, distribution, metabolism, and excretion properties remains a primary challenge.
The contemporary significance of this compound is further underscored by its potential applications in emerging areas of chemical research, including the development of novel catalytic systems and advanced materials. The spirocyclic framework provides unique opportunities for creating chiral environments that could prove valuable in asymmetric synthesis applications, while the heteroatom incorporation offers possibilities for metal coordination and supramolecular assembly. These diverse application potentials reflect the continuing evolution of spirocyclic chemistry from purely structural curiosities to functional molecular tools with broad utility across chemical science disciplines.
Properties
IUPAC Name |
tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-5-13(10-15)9-14-6-8-17-13/h14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLJZAAAQPGVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719162 | |
| Record name | tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-05-1 | |
| Record name | 1,1-Dimethylethyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20719162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Method
While direct, fully detailed procedures for tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate are scarce in open literature, closely related spirocyclic compounds and analogues provide insight into the preparation methodology. The following is a synthesis approach adapted from related spirocyclic nitrogen-oxygen heterocycles and patent literature on similar compounds:
Stepwise Synthesis Outline
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. | Preparation of precursor dialkyl malonate derivative | Ethyl malonate in ethanol, reflux 25-80 °C, 5 h | Forms key diester intermediate |
| 2. | Reduction of diester to diol | Lithium borohydride in tetrahydrofuran (THF), 0-70 °C, 2.5 h | Converts esters to alcohols |
| 3. | Tosylation of diol | p-Toluenesulfonyl chloride in dichloromethane, 25 °C, 12 h | Activates alcohol for cyclization |
| 4. | Cyclization to form spiro ring | Cesium carbonate in acetonitrile, 25-90 °C, 3 h | Intramolecular nucleophilic substitution |
| 5. | Reduction of intermediate | Magnesium chips in methanol, 25-80 °C, 1 h | Further functional group modification |
| 6. | Boc protection of amine | Boc anhydride in dichloromethane, 25 °C, 12 h | Protects nitrogen as tert-butyl carbamate |
| 7. | Final purification | Palladium on carbon catalyst in methanol, 25 °C, 3 h | Hydrogenation step to finalize compound |
This method is adapted from a patented synthesis of related spirocyclic diazaspiro compounds, which shares mechanistic and procedural similarities to the target compound synthesis.
Reaction Conditions and Optimization
The reaction temperatures and times are critical for optimal yields and purity:
| Step | Temperature (°C) | Time (hours) | Solvent | Key Considerations |
|---|---|---|---|---|
| 1 | 25-80 | 5 | Ethanol | Ensure complete ester formation |
| 2 | 0-70 | 2.5 | THF | Controlled reduction to avoid over-reduction |
| 3 | 25 | 12 | Dichloromethane | Tosylation must be complete for ring closure |
| 4 | 25-90 | 3 | Acetonitrile | Ring closure efficiency depends on base strength |
| 5 | 25-80 | 1 | Methanol | Reduction step to prepare for protection |
| 6 | 25 | 12 | Dichloromethane | Boc protection requires anhydrous conditions |
| 7 | 25 | 3 | Methanol | Hydrogenation for final purification |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is typically used after key steps to isolate intermediates.
- Hydrogenation: Palladium on carbon catalyzed hydrogenation is employed in the final step to remove protecting groups or reduce unsaturated bonds.
- Spectroscopic Characterization: NMR (1H, 13C), IR, and mass spectrometry confirm the structure at each stage.
Solubility and Formulation Notes
According to GlpBio data, this compound has defined solubility profiles useful for formulation in biological studies:
| Stock Solution Preparation | Volume of Solvent (mL) for Given Mass (mg) |
|---|---|
| 1 mM | 3.9009 mL (1 mg), 19.5046 mL (5 mg), 39.0092 mL (10 mg) |
| 5 mM | 0.7802 mL (1 mg), 3.9009 mL (5 mg), 7.8018 mL (10 mg) |
| 10 mM | 0.3901 mL (1 mg), 1.9505 mL (5 mg), 3.9009 mL (10 mg) |
Formulation involves stepwise solvent addition (DMSO, PEG300, Tween 80, water or corn oil) ensuring clear solutions at each stage.
Research Findings and Applications
The synthetic accessibility of this compound enables its use as a scaffold in medicinal chemistry. It has been employed in the design of dual μ-opioid receptor agonists and σ1 receptor antagonists with promising analgesic profiles and reduced side effects compared to traditional opioids. The synthetic methods allow for structural modifications at various positions on the spiro ring, facilitating structure-activity relationship studies.
Summary Table of Preparation Method
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Purpose |
|---|---|---|---|---|---|
| 1 | Ethyl malonate | Ethanol | 25-80 | 5 | Diester formation |
| 2 | Lithium borohydride | THF | 0-70 | 2.5 | Reduction to diol |
| 3 | p-Toluenesulfonyl chloride | DCM | 25 | 12 | Tosylation |
| 4 | Cesium carbonate | Acetonitrile | 25-90 | 3 | Cyclization |
| 5 | Magnesium chips | Methanol | 25-80 | 1 | Reduction |
| 6 | Boc anhydride | DCM | 25 | 12 | Boc protection |
| 7 | Pd/C catalyst | Methanol | 25 | 3 | Hydrogenation/purification |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is being investigated for its potential as a pharmaceutical agent. The compound's spirocyclic structure may contribute to its biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders. Research indicates that compounds with similar structures have shown promising results in inhibiting specific enzymes or interacting with biological targets effectively.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. This compound could be synthesized and tested to evaluate its efficacy against various cancer types, potentially leading to the development of new therapeutic agents.
Organic Synthesis
Intermediate for Chemical Reactions
This compound can serve as an important intermediate in organic synthesis. It can facilitate the formation of other complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions. Its functional groups allow for further modifications, making it versatile in synthetic pathways.
Table: Comparison of Reaction Conditions for Synthesis
| Reaction Type | Conditions Required | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Base: NaOH; Temperature: 50°C | 85% |
| Cycloaddition | Catalyst: Lewis Acid; Temperature: RT | 75% |
| Reduction | Reagent: LiAlH4; Solvent: Ether | 90% |
Material Science
Polymerization Studies
this compound has potential applications in material science, particularly in the synthesis of polymers with unique properties. Its ability to act as a monomer or cross-linking agent can lead to the development of materials with enhanced mechanical strength and thermal stability.
Research and Development
Ongoing Research Initiatives
Several research initiatives are currently exploring the applications of this compound across various fields:
- Pharmaceutical Research: Investigating its role as a lead compound for developing new drugs.
- Synthetic Organic Chemistry: Developing new synthetic routes that utilize this compound as a key building block.
- Material Science: Exploring its properties as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on ring topology , substituent effects , physicochemical properties , and applications .
Structural and Topological Differences
Table 1: Key Structural Features of Selected Spiro Compounds
| Compound Name | CAS Number | Spiro System | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | 1160247-05-1 | 1-oxa-4,8-diaza[5.5] | Boc at 8-position | C₁₃H₂₄N₂O₃ | 256.34 |
| Tert-butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | 1445950-77-5 | 1-oxa-4,8-diaza[5.5] | Benzyl at 4-position, Boc at 8-position | C₂₀H₃₀N₂O₃ | 346.46 |
| Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate | 637039-01-1 | 6-oxa-2,9-diaza[4.5] | Boc at 9-position | C₁₂H₂₂N₂O₃ | 242.31 |
| Tert-butyl 11-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate | 1023595-11-0 | 11-oxa-4,8-diaza[5.5] | Boc at 8-position | C₁₃H₂₄N₂O₃ | 256.34 |
Key Observations :
- Ring Size and Heteroatom Positioning : The target compound and its benzyl-substituted analog share the 1-oxa-4,8-diaza[5.5] spiro system, whereas the 6-oxa-2,9-diaza[4.5]decane derivative (CAS 637039-01-1) has a smaller [4.5] ring system with altered oxygen/nitrogen positions, reducing conformational rigidity .
- Substituent Effects : The benzyl-substituted analog (CAS 1445950-77-5) introduces a lipophilic aromatic group at the 4-position, increasing molecular weight by ~90 g/mol compared to the parent compound. This modification enhances membrane permeability but may reduce solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The benzyl-substituted analog’s higher lipophilicity (logP ~3.5 estimated) limits aqueous solubility but improves blood-brain barrier penetration, making it suitable for CNS-targeted drugs .
- The [4.5] spiro system (CAS 637039-01-1) has a lower pKa (~7.5), suggesting better protonation at physiological pH, which may enhance bioavailability .
Biological Activity
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS No. 1160247-05-1) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.35 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.
This compound exhibits various biological activities that can be attributed to its interaction with multiple molecular targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : Research indicates that the compound may exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study conducted by researchers evaluated the antimicrobial efficacy of various diazaspiro compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating potential as an antimicrobial agent .
- Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent response with IC50 values suggesting moderate to high cytotoxicity compared to standard chemotherapeutic agents .
Data Tables
The following table summarizes key findings from various studies related to the biological activity of this compound:
Q & A
Q. What are the key considerations for synthesizing tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the secondary amine in the spirocyclic scaffold. Key steps include:
- Controlled reaction conditions (e.g., anhydrous environment, temperature <25°C) to minimize side reactions.
- Purification via column chromatography or recrystallization to achieve ≥95% purity .
- Critical Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ | |
| Molecular Weight | 256.34 g/mol | |
| CAS Number | 930785-40-3 | |
| Purity | 95–98% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this spirocyclic compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement, especially for resolving spiro ring conformations and hydrogen bonding networks. SHELX programs are robust for small-molecule structures, even with twinned data .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity and spirocyclic connectivity (e.g., δ ~1.4 ppm for tert-butyl protons).
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ = 257.18 m/z) .
Advanced Research Questions
Q. How can the spirocyclic architecture of this compound be leveraged in designing kinase inhibitors or GPCR-targeted drugs?
- Methodological Answer :
- Conformational Restriction : The spiro system restricts rotational freedom, enhancing binding selectivity to kinase ATP pockets or GPCR allosteric sites.
- Functionalization : Introduce substituents at the 4- or 8-position via Suzuki coupling or reductive amination to optimize steric and electronic interactions .
- Case Study : PharmaBlock Sciences developed analogs like tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate (CAS: 1023595-11-0) as intermediates for kinase inhibitors .
Q. How should researchers address contradictory data in crystallographic refinement of similar spiro compounds?
- Methodological Answer :
- Twinning Analysis : Use SHELXD/SHELXE to detect twinning and apply Hooft y parameters for correction .
- Disorder Modeling : For flexible spiro rings, split atoms or apply restraints to ADP (atomic displacement parameter) values.
- Validation Tools : Cross-check with PLATON or CCDC Mercury to resolve bond-length/angle outliers .
Q. What are the best practices for safe storage and handling of this compound to prevent degradation?
- Methodological Answer :
- Storage : Keep sealed at 2–8°C in inert gas (argon) to prevent Boc group hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact (LD₅₀ data unavailable; treat as toxic) .
- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition; discard via incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
